

# Application Notes and Protocols for ER PhotoFlipper 32

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Compound of Interest		
Compound Name:	ER PhotoFlipper 32	
Cat. No.:	B12365427	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ER PhotoFlipper 32 is a fluorescent probe specifically designed to investigate membrane tension within the endoplasmic reticulum (ER) of living cells. This tool is invaluable for researchers in cell biology, mechanobiology, and drug development seeking to understand the intricate relationship between ER membrane dynamics and cellular function. The probe's fluorescence lifetime is sensitive to the lipid packing of the ER membrane, providing a quantitative measure of membrane tension. Changes in ER membrane tension are implicated in various cellular processes, including protein folding and secretion, lipid metabolism, and calcium homeostasis, making ER PhotoFlipper 32 a critical tool for studying both normal physiology and pathological states. In the context of drug development, this probe can be utilized to assess the impact of therapeutic compounds on ER stress and membrane integrity.

## **Spectral and Photophysical Properties**

The spectral characteristics of **ER PhotoFlipper 32** are crucial for designing imaging experiments and selecting appropriate filter sets. The key quantitative data for this probe are summarized below.



Property	Value	Reference
Excitation Wavelength (λex)	480 nm	[1][2][3]
Emission Wavelength (λem)	600 nm	[1][2]
Molar Extinction Coefficient (εmax)	1.66 x 10^4 M <sup>-1</sup> cm <sup>-1</sup> (in DMSO)	
Quantum Yield (QY)	30% (in AcOEt)	_
Fluorescence Lifetime (τ)	2.8 - 7 ns	_

## **Principle of Action**

ER PhotoFlipper 32 is a mechanosensitive probe that reports on the physical state of the lipid bilayer. The molecule consists of two fluorescent moieties that can twist relative to each other. In a loosely packed, low-tension membrane, the probe adopts a twisted conformation. Conversely, in a tightly packed, high-tension membrane, the probe is planarized. This conformational change affects the probe's fluorescence lifetime. An increase in membrane tension leads to a more planar conformation and a longer fluorescence lifetime. This relationship allows for the quantitative measurement of ER membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

## Experimental Protocols Live-Cell Staining with ER PhotoFlipper 32

This protocol outlines the steps for staining living cells with **ER PhotoFlipper 32** for subsequent imaging.

#### Materials:

- ER PhotoFlipper 32 stock solution (e.g., 1 mM in anhydrous DMSO)
- Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with serum and antibiotics)
- Cells cultured on glass-bottom dishes or coverslips suitable for microscopy



• 37°C, 5% CO<sub>2</sub> incubator

#### Procedure:

- Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
- Staining Solution Preparation: Prepare a fresh staining solution by diluting the ER
   PhotoFlipper 32 stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.5-2 μM.
- Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.
- Imaging: The cells are now ready for imaging. For short-term imaging, the staining solution
  can be left on the cells. For longer-term experiments, the staining solution can be replaced
  with fresh, pre-warmed imaging medium.

## **Measurement of ER Membrane Tension using FLIM**

This protocol describes the acquisition of FLIM data to measure ER membrane tension.

#### Instrumentation:

- A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
- A pulsed laser with an excitation wavelength of ~488 nm.
- An emission filter centered around 600 nm (e.g., 575-625 nm bandpass).
- An environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.

#### Procedure:

• Microscope Setup: Turn on the microscope, laser, and FLIM components and allow them to warm up. Set the environmental chamber to the appropriate temperature and CO<sub>2</sub> levels.



- Sample Placement: Place the dish or slide with the stained cells on the microscope stage.
- Locate Cells: Using brightfield or DIC, locate a field of view with healthy-looking cells.
- FLIM Data Acquisition:
  - Switch to fluorescence imaging.
  - Excite the sample with the 488 nm pulsed laser.
  - Collect the emitted fluorescence through the 600 nm bandpass filter.
  - Acquire FLIM data until sufficient photon counts are collected for accurate lifetime determination. The required number of photons will depend on the brightness of the sample and the specifics of the FLIM system.
- Data Analysis:
  - Use the FLIM software to fit the fluorescence decay data for each pixel or region of interest (ROI) to a multi-exponential decay model.
  - The resulting fluorescence lifetime (τ) values correspond to the membrane tension in the ER. A longer lifetime indicates higher membrane tension.

## **Application in Drug Development**

**ER PhotoFlipper 32** can be a powerful tool in preclinical drug discovery to assess the effects of novel compounds on ER health and function.

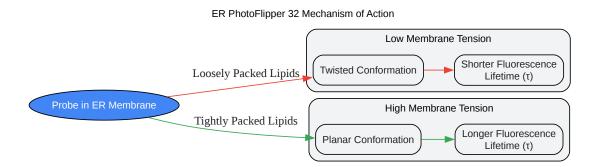
Experimental Example: Assessing Drug-Induced ER Stress

- Cell Treatment: Culture cells and stain with ER PhotoFlipper 32 as described above.
- Compound Addition: Treat the cells with the test compound at various concentrations.
   Include appropriate positive (e.g., tunicamycin, a known ER stress inducer) and negative (vehicle) controls.



- Time-Lapse FLIM Imaging: Acquire FLIM images at different time points after compound addition to monitor dynamic changes in ER membrane tension.
- Data Analysis: Quantify the changes in fluorescence lifetime in response to the drug treatment. A significant change in ER membrane tension may indicate that the compound is inducing ER stress or otherwise altering ER homeostasis.

## **Visualizations**



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Caption: Mechanism of ER PhotoFlipper 32.



## Experimental Workflow for Drug Screening Culture cells on glass-bottom dish Stain cells with ER PhotoFlipper 32 Treat cells with test compound Acquire time-lapse **FLIM** images Analyze fluorescence lifetime changes Assess drug effect on ER membrane tension

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Caption: Drug screening workflow.

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### References

- 1. ER Flipper-TR® ER specific membrane tension probe spirochrome [spirochrome.com]
- 2. sciencewerke.com [sciencewerke.com]
- 3. Flipper-TR® Live cell membrane tension probe spirochrome [spirochrome.com]
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